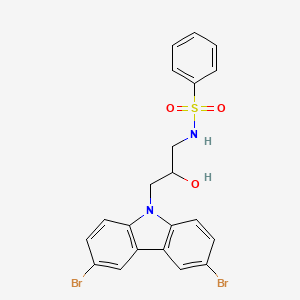![molecular formula C18H30ClNO B5190123 1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B5190123.png)
1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-propan-2-ylphenol with butyl bromide to form 4-(2-propan-2-ylphenoxy)butane. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors, thereby modulating their activity. This binding can lead to various downstream effects, including changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tert-Butyl-4-(2-propan-2-ylphenoxy)benzene
- 1-(Propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol
Uniqueness
1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a phenoxy group makes it particularly interesting for various applications.
Eigenschaften
IUPAC Name |
1-[4-(2-propan-2-ylphenoxy)butyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-16(2)17-10-4-5-11-18(17)20-15-9-8-14-19-12-6-3-7-13-19;/h4-5,10-11,16H,3,6-9,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCDBAAQAVQOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCCN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{1-[(1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5190044.png)
![2-[4-(PROPAN-2-YL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE](/img/structure/B5190053.png)
![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5190062.png)
![(10Z)-10-{[(4-Bromophenyl)amino]methylidene}-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione](/img/structure/B5190074.png)
![3-Nitro-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid](/img/structure/B5190080.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride](/img/structure/B5190100.png)
![3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B5190104.png)
![N-(4-isopropylphenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5190111.png)

![Cyclohexyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5190130.png)
![2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B5190134.png)
![N-cyclopentyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5190135.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5190137.png)
![(3R*,4R*)-1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5190153.png)
